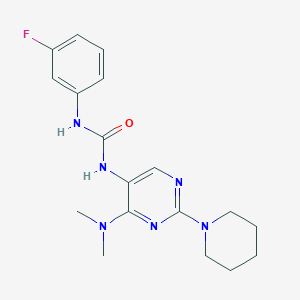

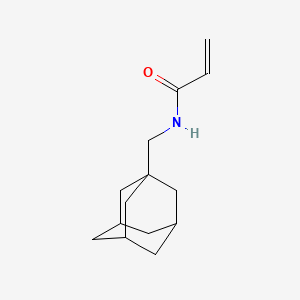

![molecular formula C9H7N5S B2939658 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole CAS No. 852694-88-3](/img/structure/B2939658.png)

2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole” is an organic compound that belongs to the class of benzothiazoles and tetrazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom .

Aplicaciones Científicas De Investigación

Antitumor Applications

Benzothiazoles, including derivatives similar to 2-(1H-tetrazol-5-ylmethyl)-1,3-benzothiazole, have demonstrated potent antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles have shown highly selective and potent antitumor properties in vitro and in vivo. These compounds induce and are biotransformed by cytochrome P450 1A1 to active metabolites. Amino acid conjugation has been employed to overcome limitations posed by drug lipophilicity, showing promising preclinical efficacy against breast and ovarian cancer models (Bradshaw et al., 2002).

Synthesis and Antimicrobial Activity

New 2-substituted benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, benzothiazolyl carboxyhydrazide, when refluxed with different aryl acids, yielded compounds with established anti-microbial activity based on disc diffusion method assessments (Rajeeva et al., 2009).

Corrosion Inhibition

Benzothiazole derivatives have also found applications as corrosion inhibitors. A study detailed the synthesis of benzothiazole derivatives that showed significant corrosion inhibiting effects against steel in acidic solutions. These compounds exhibit their inhibitory action through adsorption onto the metal surface, offering a promising approach for protecting metals against corrosion (Hu et al., 2016).

Green Chemistry Applications

Recent advances highlight the synthesis of benzothiazole compounds in line with green chemistry principles, focusing on less hazardous chemical syntheses and using renewable materials. These approaches aim to develop environmentally friendly methods for producing benzothiazoles, which are valuable in various biochemical and medicinal applications (Gao et al., 2020).

Mecanismo De Acción

Target of Action

Tetrazole derivatives have been known to interact with various enzymes and receptors in organisms . For instance, a compound with a similar tetrazole structure was found to target Beta-lactamase in Escherichia coli .

Mode of Action

Tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Biochemical Pathways

It’s worth noting that tetrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Pharmacokinetics

It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Compounds with similar tetrazole structures have been found to exhibit significant antibacterial, anticancer, and anti-tb activities .

Action Environment

It’s worth noting that the synthesis of tetrazole derivatives can be influenced by various reaction conditions .

Propiedades

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c1-2-4-7-6(3-1)10-9(15-7)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYAJXBCHOYODN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)

![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2939585.png)

![methyl 3-[(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2939588.png)

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)